Dansyl-DL-glutamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

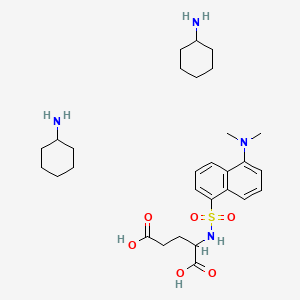

Dansyl-DL-glutamic acid is a derivative of glutamic acid, an amino acid that plays a crucial role in various metabolic processes. The dansyl group, derived from 1-dimethylaminonaphthalene-5-sulfonyl chloride, is attached to the amino group of glutamic acid, making it a fluorescent compound. This property makes this compound particularly useful in biochemical and analytical applications, especially in the study of amino acids and proteins.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-DL-glutamic acid typically involves the reaction of glutamic acid with dansyl chloride. The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction conditions are carefully controlled to ensure the complete derivatization of the amino group without affecting the carboxyl groups of glutamic acid.

Reaction with Dansyl Chloride:

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Dansyl-DL-glutamic acid primarily undergoes reactions typical of amino acids and dansyl derivatives. These include:

Substitution Reactions: The dansyl group can be replaced or modified under specific conditions.

Hydrolysis: The compound can undergo hydrolysis, especially under acidic conditions, leading to the cleavage of the dansyl group.

Oxidation and Reduction: The amino and carboxyl groups of glutamic acid can participate in oxidation and reduction reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) can lead to the hydrolysis of the dansyl group.

Oxidation: Reagents like hydrogen peroxide can oxidize the amino group.

Reduction: Reducing agents such as sodium borohydride can reduce the carboxyl groups.

Major Products Formed

The major products formed from these reactions include the free amino acids and their derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Dansyl-DL-glutamic acid has a wide range of applications in scientific research:

Biochemical Studies: It is used in the study of amino acids and proteins due to its fluorescent properties.

Analytical Chemistry: The compound is employed in high-performance liquid chromatography (HPLC) for the quantification of amino acids.

Medical Research: It is used in the study of metabolic pathways and enzyme activities.

Industrial Applications: The compound is used in the development of fluorescent probes and sensors for various industrial applications.

作用機序

The mechanism of action of Dansyl-DL-glutamic acid is primarily based on its fluorescent properties. The dansyl group, when attached to the amino group of glutamic acid, emits fluorescence under ultraviolet light. This property is utilized in various analytical techniques to detect and quantify amino acids and proteins. The molecular targets include amino groups of peptides and proteins, which react with the dansyl group to form fluorescent derivatives .

生物活性

Dansyl-DL-glutamic acid, a derivative of glutamic acid modified with a dansyl group, has garnered attention in biochemical and pharmacological research due to its unique properties and applications. This article explores the biological activity of this compound, including its interactions with proteins, effects on cellular processes, and potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) attached to the amino acid glutamic acid. This modification not only enhances fluorescence but also alters the physicochemical properties of the compound, making it useful in various biological assays.

Biological Activities

1. Fluorescent Labeling and Protein Interaction

This compound is frequently used as a fluorescent probe in biochemical assays. Its ability to label proteins allows researchers to study protein interactions and dynamics in live cells. For instance, dansyl derivatives have been utilized to identify transglutaminase substrates, which play critical roles in various biological processes including cell adhesion and apoptosis .

2. Effects on Cellular Processes

Research indicates that this compound may influence cellular mechanisms such as apoptosis and cell proliferation. In studies involving transglutaminase-catalyzed reactions, it was found that the incorporation of dansyl-modified amino acids into proteins can lead to significant changes in their functional properties, impacting processes like apoptosis and immune response .

3. Antimicrobial Activity

Preliminary studies suggest that dansyl derivatives exhibit antimicrobial properties. For example, certain peptide analogs with dansyl modifications demonstrated notable activity against Gram-negative bacteria while showing low hemolytic activity against human red blood cells . This dual functionality could make this compound a candidate for developing antimicrobial agents.

Case Study 1: Transglutaminase Substrates

A study highlighted the use of dansyl cadaverine (a related compound) to identify transglutaminase substrates in proteins associated with neurodegenerative diseases. The incorporation of dansyl cadaverine into beta-casein revealed specific glutamine residues that were modified, indicating potential pathways for therapeutic intervention in diseases like Alzheimer's .

Case Study 2: Cellular Proliferation

In another investigation, the effects of various amino acid substitutions on cellular processes were examined. The results indicated that modifications with dansyl derivatives could enhance cellular proliferation under certain conditions, suggesting potential applications in regenerative medicine .

Research Findings Summary

特性

IUPAC Name |

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S.2C6H13N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;2*7-6-4-2-1-3-5-6/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);2*6H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRPKORXMPGQDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。